Gliadin peptide CT-1
Description
Structure
2D Structure
Properties
CAS No. |
102362-76-5 |
|---|---|
Molecular Formula |
C109H175N31O35 |
Molecular Weight |
2479.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C109H175N31O35/c1-51(2)47-65(129-92(157)59(26-35-78(113)145)125-99(164)72-20-15-45-139(72)108(173)87(55(9)10)134-102(167)74-22-14-44-138(74)106(171)85(119)53(5)6)95(160)128-64(30-39-82(117)149)104(169)136-42-12-18-70(136)98(163)126-60(27-36-79(114)146)93(158)130-66(49-83(118)150)105(170)137-43-13-19-71(137)101(166)132-68(50-141)96(161)123-56(23-32-75(110)142)88(153)120-57(24-33-76(111)143)91(156)127-63(29-38-81(116)148)103(168)135-41-11-17-69(135)97(162)124-58(25-34-77(112)144)89(154)122-62(31-40-84(151)152)90(155)121-61(28-37-80(115)147)94(159)133-86(54(7)8)107(172)140-46-16-21-73(140)100(165)131-67(109(174)175)48-52(3)4/h51-74,85-87,141H,11-50,119H2,1-10H3,(H2,110,142)(H2,111,143)(H2,112,144)(H2,113,145)(H2,114,146)(H2,115,147)(H2,116,148)(H2,117,149)(H2,118,150)(H,120,153)(H,121,155)(H,122,154)(H,123,161)(H,124,162)(H,125,164)(H,126,163)(H,127,156)(H,128,160)(H,129,157)(H,130,158)(H,131,165)(H,132,166)(H,133,159)(H,134,167)(H,151,152)(H,174,175)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,85-,86-,87-/m0/s1 |
InChI Key |
RSIMKLSSMFABEO-KYTWZKKBSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C(C)C)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C(C)C)N |
Other CAS No. |
102362-76-5 |
sequence |
VPVPQLQPQNPSQQQPQEQVPL |
Synonyms |
gliadin peptide B 3142 (1-22) gliadin peptide CT-1 |
Origin of Product |
United States |
Structural Elucidation and Biophysical Characterization of Gliadin Peptide Ct 1
Primary Sequence Considerations and Relevant Peptide Variants (e.g., p31-43)
Gliadin peptide CT-1, also known as gliadin peptide B 3142 (1-22), has a defined primary sequence. nih.govnih.gov Its sequence is H-Val-Pro-Val-Pro-Gln-Leu-Gln-Pro-Gln-Asn-Pro-Ser-Gln-Gln-Gln-Pro-Gln-Glu-Gln-Val-Pro-Leu-OH (VPVPQLQPQNPSQQQPQEQVPL). nih.gov This peptide consists of 22 amino acid residues. nih.govnih.gov
A related and extensively studied peptide variant is p31-43, which is a 13-amino acid fragment from α-gliadin. nih.govunina.it The p31-43 sequence is LGQQQPFPPQQPY. acs.org While CT-1 and p31-43 are distinct peptides, both are derived from gliadins (B1591406) and have been studied for their structural properties and potential biological effects. acs.orgmdpi.comunina.itfrontiersin.orgnih.gov The p31-43 peptide is part of the larger p31-55 peptide from α-gliadins and is known to remain undigested for a significant time in the small intestine. unina.itunina.it
The high content of proline (P) and glutamine (Q) residues is a characteristic feature of gliadin peptides, including CT-1 and p31-43. frontiersin.orgnih.govresearchgate.netbidmc.org This unique amino acid composition significantly influences their conformational behavior and contributes to their resistance to complete proteolytic digestion in the human gut. nih.govbidmc.org
Table 1: Primary Sequences of this compound and p31-43
| Peptide Name | Sequence | Number of Residues | Source Protein |
| This compound | VPVPQLQPQNPSQQQPQEQVPL | 22 | Gliadin B 3142 |
| p31-43 | LGQQQPFPPQQPY | 13 | α-Gliadin |
Advanced Secondary and Tertiary Structure Analysis
The secondary and tertiary structures of gliadin peptides, particularly those rich in proline and glutamine, are complex and dynamic. Various biophysical techniques, including circular dichroism (CD), transmission electron microscopy (TEM), atomic force microscopy (AFM), and molecular dynamics simulations, have been employed to characterize their conformations. nih.govunina.itfrontiersin.orgnih.gov
Polyproline Type II (PPII) Conformations
A prominent secondary structure adopted by proline-rich peptides, including gliadin fragments like p31-43 and the 33-mer peptide, is the Polyproline Type II (PPII) helix. nih.govmdpi.comunina.itfrontiersin.orgnih.gov CD analysis of p31-43 has shown a characteristic negative band around 205 nm and a positive band around 225 nm, indicative of a PPII structure. frontiersin.orgunlp.edu.ar This conformation is known to be abundant in peptides with high proline content. nih.gov Studies have shown that p31-43 maintains a PPII secondary structure across various concentrations. frontiersin.orgunlp.edu.ar The presence of specific residues, such as those within the sequence xxQQxPFPxQQxx, may drive the formation of the PPII structure in p31-43. frontiersin.orgunlp.edu.ar
The repetitive regions of prolamins, including gliadins, often exhibit an equilibrium between β-turn and PPII conformations. unina.itresearchgate.net
Conformational Dynamics Studies
The conformation of gliadin peptides is not static but undergoes dynamic changes and exists in equilibrium between different structural states depending on factors like concentration and temperature. acs.orgnih.govnih.gov CD studies on p31-55, a peptide containing the p31-43 sequence, showed that at 25°C, it primarily exhibits an unordered structure, but changes significantly with increasing temperature, suggesting conformational flexibility. acs.org At lower concentrations, p31-43 can present a random coil conformation in equilibrium with a PPII structure. nih.govd-nb.info At higher concentrations, a conformational equilibrium shifting from PPII towards β-parallel structures can be observed, particularly with temperature changes. nih.govd-nb.info
Molecular dynamics simulations have been used to study the conformational properties of gliadin peptides, supporting experimental observations of their dynamic nature and tendency to self-organize. nih.govunina.itnih.gov
Self-Assembly and Oligomerization Phenomena of this compound
Gliadin peptides, including p31-43, exhibit a notable propensity for self-assembly and oligomerization in aqueous solutions. nih.govunina.itfrontiersin.org This phenomenon is concentration-dependent and leads to the formation of various supramolecular structures. nih.govunina.itd-nb.inforsc.org The self-assembly process is suggested by hypochromic shifts observed in CD spectra at increasing peptide concentrations. frontiersin.orgunlp.edu.ar
Molecular Mechanisms of Oligomer Formation
The self-assembly of gliadin peptides is driven by their specific amino acid composition, particularly the high content of glutamine and proline residues. nih.govnih.govresearchgate.net Glutamine residues can favor hydrogen bond formation between peptides, contributing to oligomerization. nih.govresearchgate.net The partial charge distribution along the peptide molecule also plays a role in driving the self-assembly process. nih.govresearchgate.net The flexible nature of the PPII secondary structure, prevalent in these peptides due to high proline content, is critical as it can undergo a transition to β-structures upon oligomerization. nih.govnih.govresearchgate.net
Studies on the 33-mer gliadin peptide, which also self-assembles, suggest that oligomer-oligomer interactions are important in the early stages of aggregation. researchgate.net
Structural Characteristics of Oligomeric States
Gliadin peptides like p31-43 can form oligomeric nanostructures spontaneously in solution. nih.govunina.it The size and complexity of these structures are influenced by peptide concentration. At lower concentrations, smaller spherical nanostructures and isolated oligomers may be observed, while at higher concentrations, larger oligomers, clusters, and even branched structures or filaments can form. nih.govunina.itd-nb.inforsc.orgresearchgate.net
Dynamic light scattering (DLS) studies have shown that p31-43 can exist in different oligomerization states in solution, with observed populations around 100 nm and 500 nm at certain concentrations. nih.gov AFM analysis has revealed p31-43 oligomers with varying height distributions, and their self-assembly is time-dependent, with smaller spherical oligomers coalescing over time. nih.govd-nb.info
The secondary structure within these oligomeric states can involve a conformational equilibrium between PPII and more folded structures like β-turns and β-sheets, particularly at higher concentrations. nih.govnih.govd-nb.info The formation of nanostructures with increased β-sheet content in p31-43 may be relevant to its biological effects. nih.gov
Table 2: Biophysical Techniques Used in Gliadin Peptide Structural Analysis
| Technique | Information Provided | Relevant Findings for Gliadin Peptides |
| Circular Dichroism (CD) | Secondary structure content (e.g., α-helix, β-sheet, PPII) | Detection of PPII structure, conformational equilibrium, hypochromic shifts indicating self-assembly. nih.govunina.itfrontiersin.orgnih.govunlp.edu.ar |
| Transmission Electron Microscopy (TEM) | Visualization of peptide aggregates and morphology | Observation of oligomers and fibrils. unina.itnih.govd-nb.info |
| Atomic Force Microscopy (AFM) | Surface topography, size, and morphology of aggregates | Visualization of spherical nanostructures, clusters, filaments, and plaques; concentration-dependent morphology. nih.govunina.itd-nb.inforsc.orgresearchgate.net |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius and size distribution of particles | Identification of different oligomerization states and size populations in solution. nih.govd-nb.inforsc.org |
| Molecular Dynamics Simulations | Conformational dynamics and self-assembly mechanisms | Insights into driving forces of oligomerization and conformational transitions. nih.govunina.itnih.govnih.govresearchgate.netconicet.gov.ar |
Interactions of this compound with Membrane-Mimetic Environments
The interaction of gliadin peptides with cellular membranes is a critical area of study, as it may play a role in their biological effects. Membrane-mimetic environments, such as micelles, are often used to investigate these interactions in a simplified system.
Peptide-Membrane Binding Studies
Studies utilizing membrane-mimetic environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles, have been employed to investigate the binding capabilities of gliadin peptides. For instance, fluorescence experiments have shown that the intrinsic fluorescence emission of a tyrosine residue within a gliadin peptide (specifically, the p31-43 fragment, which is related to CT-1 as both are derived from A-gliadin) changes in the presence of SDS micelles. This alteration in fluorescence suggests that the peptide is able to bind to these micellar structures, mimicking an interaction with a biological membrane researchgate.netnih.gov. This binding behavior can resemble the formation of mixed micelles researchgate.netnih.gov.
Investigation of Peptide Diffusion in Biomembrane-Like Systems
The observed changes in intrinsic fluorescence emission in the presence of membrane-mimetic environments also suggest that gliadin peptides, including those related to CT-1, might be capable of diffusing within a biomembrane-like environment researchgate.netnih.gov. This potential for diffusion within the membrane could be relevant to understanding how these peptides interact with and potentially traverse cellular barriers.
Application of Biophysical Methodologies in this compound Characterization
Various biophysical techniques are instrumental in elucidating the structural characteristics and behavior of this compound.
Circular Dichroism Spectroscopy for Secondary Structure
Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of peptides. By measuring the differential absorption of left and right circularly polarized light, CD provides insights into the presence and proportion of structural elements such as alpha-helices, beta-sheets, and polyproline II (PPII) structures americanpeptidesociety.orgspringernature.com. Studies on related gliadin peptides, such as the 33-mer and p31-43, have shown that they can adopt a PPII secondary structure nih.govnih.govmdpi.com. CD studies have revealed that these peptides can exhibit conformational transitions depending on factors like concentration nih.govnih.gov. For instance, one study observed a conformational equilibrium between PPII and more folded structures like beta-turns and beta-sheet-like structures at higher concentrations of the p31-43 peptide nih.gov. CD spectroscopy is a valuable tool for monitoring these structural changes in response to different environmental conditions americanpeptidesociety.org.
Transmission Electron Microscopy for Aggregate Morphology
Transmission Electron Microscopy (TEM) is a powerful technique used to visualize the morphology of peptide aggregates. TEM studies on gliadin peptides have revealed their ability to self-assemble into various supramolecular structures, including oligomers and fibrils nih.govnih.govnih.govresearchgate.net. For example, the 33-mer gliadin peptide has been shown to form colloidal nanospheres in the presence of certain buffer conditions, while in water, it can organize into linear structures and fibrils nih.gov. Similarly, TEM has shown that the p31-43 peptide can self-assemble into oligomers nih.govunina.it. The size and morphology of these aggregates can vary depending on the peptide concentration and environmental factors unina.it.
Intrinsic Fluorescence Emission Analysis for Environmental Interactions
Intrinsic fluorescence emission analysis, particularly from aromatic amino acid residues like tyrosine and tryptophan, can provide valuable information about the environment surrounding these residues and thus the peptide's interactions mdpi.comresearchgate.net. This compound contains tyrosine nih.gov. Changes in the fluorescence emission spectrum, such as shifts in the emission maximum or changes in intensity, can indicate alterations in the peptide's conformation or its interaction with other molecules or environments, such as membrane-mimetic systems researchgate.netnih.govmdpi.com. As mentioned earlier, changes in the intrinsic fluorescence of a related gliadin peptide in the presence of SDS micelles suggest interactions with a membrane-like environment researchgate.netnih.gov. Fluorescence spectroscopy is a sensitive method for evaluating peptide self-assembly and aggregation and can detect early stages of these processes mdpi.comresearchgate.net.
Isothermal Titration Calorimetry for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a label-free technique used to quantify the thermodynamic parameters of biomolecular interactions in solution. malvernpanalytical.comwikipedia.org It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment. malvernpanalytical.comwikipedia.org ITC is widely applied in studying interactions between small molecules and macromolecules, including protein-peptide binding. nih.gov It can also be used to study membrane and self-assembling peptide properties. wikipedia.org
While specific ITC data for this compound were not found in the search results, the technique is generally applicable to peptide-protein or peptide-membrane interactions. nih.govnih.gov For instance, ITC has been used to study the binding of antimicrobial peptides to phospholipid bilayer membranes, revealing that binding is influenced by membrane surface charge density and the presence of cholesterol. nih.gov The binding isotherms obtained from such experiments can often be described by binding models, such as a one-site binding model. nih.gov The heat flow resulting from binding is measured as aliquots of one reactant are injected into a solution of the other, allowing for the determination of total binding enthalpy and the binding isotherm. nih.gov
Langmuir Monolayers for Membrane Interface Studies
Langmuir monolayers are valuable model systems for investigating the interactions of molecules, including peptides, with membrane interfaces. mdpi.comredalyc.orgnih.gov This technique involves forming a lipid film on an air-water interface, allowing for precise control over lipid density and composition. mdpi.comredalyc.org By measuring the surface pressure (π) as a function of the mean molecular area (A) during compression isotherms, researchers can gain information about lipid-lipid and lipid-peptide interactions. mdpi.com
Langmuir monolayers can mimic various biological membrane features and are used to study the effect of components on membranes, the interactions of biomolecules with the membrane, and the influence of environmental factors like pH and temperature. mdpi.comredalyc.org Studies using Langmuir monolayers have shown that gliadin peptides can adsorb under phospholipid monolayers, which serve as models for biological membranes. researchgate.net These peptides can form micrometer-sized domains at equilibrium at the interface. researchgate.net Changes in surface pressure on Langmuir monolayers composed of specific lipids, such as DPPC/DOPE, have been used to confirm the interaction of gliadin peptides with model membranes. nih.gov The behavior and aggregation of different gliadin peptides, such as γ- and ω-gliadins, at the membrane interface have been studied using techniques like Brewster Angle Microscopy (BAM) and Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) in conjunction with Langmuir monolayers. researchgate.net These studies have indicated that differences in amino acid sequence distribution can lead to different aggregation behaviors at the membrane interface. researchgate.net
Molecular Dynamics Simulations for Conformational Prediction
Molecular Dynamics (MD) simulations are computational techniques used to predict the conformational behavior and dynamics of molecules, including peptides, over time. mdpi.comopenreview.net These simulations can provide insights into the preferred conformations of peptides in different environments, such as in aqueous solution or in the presence of membranes. MD simulations are particularly useful for studying the flexibility and potential conformational changes of peptides. mdpi.com
MD simulations have been applied to study the structural conformation of gliadin peptides. For example, MD simulations have supported experimental findings regarding the secondary structure of gliadin peptides, suggesting the presence of conformations like polyproline II in equilibrium with β-sheet-like structures in aqueous solution. nih.gov Simulations can also help predict aggregation areas within peptide sequences and the induction of liquid-liquid phase separation. researchgate.net Furthermore, MD simulations can be used to predict binding modes and characterize protein-peptide interfaces by computing binding free energy and identifying hotspot residues involved in the interaction. mdpi.com The root-mean-square fluctuation (RMSF) values calculated from MD trajectories can indicate the flexibility and conformational changes of peptide domains during simulations. mdpi.com Studies using MD simulations have explored the conformational behavior of peptides corresponding to coeliac-activating regions of alpha-gliadin, suggesting that structures like beta-reverse turns and poly-L-proline II conformations can be present depending on the solvent conditions. nih.gov
Cellular and Molecular Mechanisms of Action of Gliadin Peptide Ct 1 in in Vitro Systems
Effects on Intestinal Epithelial Cells
In vitro studies using intestinal epithelial cell lines, such as Caco-2 and IEC-6, as well as ex vivo human intestinal biopsies, have been instrumental in elucidating the direct effects of Gliadin Peptide CT-1. These studies have revealed a complex interplay of signaling pathways initiated by the peptide.
This compound is a potent inducer of cellular stress in intestinal epithelial cells. nih.gov One of the primary mechanisms involves the mobilization of intracellular calcium (Ca2+) from the endoplasmic reticulum (ER). nih.gov This disruption of Ca2+ homeostasis leads to ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. nih.gov In response, cells activate the unfolded protein response (UPR).
Key markers of ER stress, such as glucose-regulated protein-78 (GRP78) and CCAAT/enhancer-binding protein-homologous protein (CHOP), are upregulated following chronic exposure to P31-43. nih.gov Furthermore, the inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) by P31-43 is a significant trigger for the epithelial stress response. nih.govnih.gov This stress signaling is believed to be a crucial early event that alerts the innate immune system. nih.gov Some studies suggest that the effects of gliadin on enterocytes might be secondary, mediated through oxidative stress and the activation of NF-κB and interleukin-15 (IL-15). nih.gov
| Cellular Stress Marker | Observed Effect of this compound (P31-43) | Investigated Cell Line |
| Endoplasmic Reticulum (ER) Stress | Induction of ER stress via Ca2+ mobilization from the ER. nih.gov | Caco-2 |
| GRP78 (BiP) | Increased expression upon chronic administration. nih.gov | Caco-2 |
| CHOP (GADD153) | Increased expression upon chronic administration. nih.gov | Caco-2 |
| Innate Immune Response | Activation via IL-15, a major mediator of the stress response. nih.gov | Celiac Intestinal Mucosa |
The peptide exerts significant effects on the cytoskeleton of intestinal epithelial cells, particularly on actin filament dynamics. nih.gov Exposure of Caco-2 and IEC6 cells to gliadin peptides leads to a rapid reorganization of F-actin, characterized by its redistribution to the subcortical compartment of the cell. researchgate.netresearchgate.net This remodeling of the actin cytoskeleton is a dynamic and reversible process; the cytoskeleton can return to its basal state after the removal of the peptide. researchgate.netresearchgate.net
The mechanism appears to be mediated, at least in part, by the activation of protein kinase C (PKC). nih.gov Furthermore, research indicates a direct interaction between gliadin peptides and actin itself. nih.gov This interaction can alter the integrity of the actin cytoskeleton, which in turn impairs the trafficking of proteins that rely on an intact actin network for their transport to the cell surface. nih.gov The activation of the Epidermal Growth Factor Receptor (EGFR) pathway by P31-43 also contributes to actin remodeling. nih.gov
| Parameter | Effect of this compound | Cell Model |
| Actin Filaments (F-Actin) | Reorganization and redistribution to the cell's subcortical compartment. researchgate.netresearchgate.net | Caco-2, IEC-6 |
| Actin Polymerization | Induces PKC-mediated actin polymerization. nih.gov | IEC-6 |
| Direct Protein Interaction | Directly interacts with actin, altering cytoskeleton integrity. nih.gov | COS-1 |
| Actin-Dependent Trafficking | Impairs the transport of actin-dependent proteins. nih.gov | COS-1 |
A critical molecular action of this compound is its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR), an essential anion channel in epithelial cells. nih.gov P31-43 directly binds to the nucleotide-binding domain 1 (NBD1) of CFTR. nih.gov This binding occurs specifically when the channel is in its closed conformational state, which blocks its gating function and reduces its ATPase activity. nih.govnih.gov
The inhibition of CFTR's chloride channel function disrupts ion and water transport across the intestinal epithelium, providing a potent stress signal that contributes to the subsequent immune response. nih.govnih.gov This acquired CFTR dysfunction is considered a key event that initiates the innate immune response to gliadin. nih.gov
| Target Channel | Mechanism of Action by this compound (P31-43) | Functional Consequence |
| CFTR | Binds to the NBD1 domain, reducing ATPase activity. nih.gov | Inhibition of chloride channel function. nih.gov |
| CFTR Conformation | Binds to the closed state of the channel. nih.govnih.gov | Blockage of channel gating. nih.gov |
Tissue transglutaminase 2 (TG2) is a key enzyme in the pathogenesis of celiac disease. Gliadin peptides, including P31-43, can activate intracellular TG2. nih.govnih.gov This activation is linked to the peptide's ability to induce Ca2+ mobilization from intracellular stores like the ER and mitochondria. nih.gov The resulting increase in intracellular Ca2+ levels activates the cross-linking function of TG2. nih.govnih.gov
In situ activity assays using the substrate pentylamine-biotin have confirmed that P31-43 treatment leads to activated TG2 in the cytosol and nucleus of Caco-2 cells. nih.govnih.gov In addition to activating the enzyme, P31-43 has also been shown to induce an increase in the expression of the TG2 enzyme itself. nih.govnih.gov
| Parameter | Effect of this compound (P31-43) | Mechanism | Cell Model |
| TG2 Enzymatic Activity | Activates the intracellular crosslinking function. nih.govnih.gov | Mobilization of intracellular Ca2+. nih.gov | Caco-2 |
| TG2 Expression | Induces an increase in tTG expression. nih.govnih.gov | Not fully elucidated. | Caco-2 |
| Subcellular Location of Active TG2 | Cytosol and nucleus. nih.gov | Translocation into the nucleus in response to elevated Ca2+. nih.gov | Caco-2 |
This compound enters intestinal epithelial cells via endocytosis and significantly interferes with the endocytic pathway. nih.gov Specifically, P31-43 localizes to early endocytic vesicles and delays their maturation into late endosomes. nih.gov This effect is, at least in part, due to P31-43 interfering with the correct localization of Hrs (Hepatocyte growth factor-regulated tyrosine kinase substrate), a key protein that regulates the maturation of endosomes. nih.gov
This delay in endosomal trafficking has important downstream consequences. For instance, it can reduce the degradation of receptors like the EGFR, which are internalized in these vesicles. nih.govnih.gov The resulting prolonged activation of EGFR signaling contributes to other cellular effects, such as increased proliferation and actin remodeling. nih.govnih.govnih.gov This constitutive alteration in vesicular trafficking may render cells from celiac disease patients more sensitive to the effects of gliadin peptides. nih.gov
| Cellular Process | Effect of this compound (P31-43) | Key Molecular Target | Consequence |
| Endocytosis | Enters cells via the endocytic pathway. nih.gov | Endocytic machinery | Peptide is internalized. |
| Endosomal Maturation | Delays the maturation of early endosomes to late endosomes. nih.gov | Hrs protein localization. nih.gov | Delayed trafficking of vesicles. nih.gov |
| Receptor Trafficking | Delays degradation of EGFR. nih.govnih.gov | EGFR in endocytic vesicles | Prolonged EGFR activation and signaling. nih.govnih.gov |
One of the hallmarks of the celiac intestine is the remodeling of the mucosa, which includes crypt hyperplasia. nih.gov this compound has been shown to stimulate the proliferation of enterocytes, which contributes to this phenomenon. nih.govnih.gov This proliferative effect is largely dependent on the activation of the EGFR pathway. nih.govnih.gov
By delaying the degradation of EGFR, P31-43 prolongs its signaling activity, leading to increased phosphorylation of both EGFR and its downstream effector ERK, which in turn promotes cell proliferation. nih.gov This process is also interconnected with the innate immune response, as the pro-inflammatory cytokine IL-15 cooperates with EGF to enhance the proliferative signal. nih.gov P31-43 can increase the complex formation between the EGFR and IL-15 receptors, amplifying the downstream signaling that drives enterocyte proliferation. nih.gov
| Cellular Response | Mediating Pathway | Observed Effect of this compound (P31-43) |
| Enterocyte Proliferation | EGF/EGFR Signaling. nih.govnih.gov | Stimulates proliferation of crypt enterocytes. nih.gov |
| Crypt Hyperplasia | Over-proliferation of crypt enterocytes. nih.gov | Contributes to mucosal remodeling, a hallmark of celiac disease. nih.gov |
| Receptor Cooperation | EGFR and IL-15 Receptor-alpha. nih.gov | Increases complex formation and downstream signaling of both receptors. nih.gov |
Induction of Programmed Cell Death (Apoptosis) in Enterocytes
In vitro studies utilizing the Caco-2 human colon adenocarcinoma cell line have demonstrated that peptic-tryptic (PT) digests of gliadin can induce apoptosis, or programmed cell death, in enterocytes. nih.govnih.gov One study revealed that exposure of Caco-2 cells to a PT gliadin digest for 48 hours resulted in a significant percentage of adherent cells (approximately 30%) undergoing apoptosis. nih.gov This effect was observed across a range of concentrations. nih.gov Both early and late-stage apoptotic events were detected, affecting both adherent and detached, floating cells in the culture medium. nih.gov The induction of apoptosis by gliadin peptides is considered a potential contributor to the villous atrophy observed in celiac disease. nih.govcapes.gov.br
Cytofluorimetric analysis of Caco-2 cells treated with PT-gliadin confirmed an increase in both early and late apoptotic events from 4 to 48 hours post-treatment. nih.gov This toxicity was further evidenced by an increase in the formation of micronuclei in Caco-2 cells incubated with PT-gliadin for 24 and 48 hours. nih.gov
Interestingly, a specific 1157.5 Da peptide from durum wheat gliadin was found to completely inhibit this gliadin-induced cell death in adherent Caco-2 cells. nih.gov
Interactive Data Table: Effect of Gliadin Peptides on Apoptosis in Caco-2 Cells
| Treatment | Duration (hours) | Observed Effect on Apoptosis | Reference |
| PT Gliadin Digest | 48 | ~30% of adherent cells underwent apoptosis | nih.gov |
| PT-gliadin | 4 - 48 | Increased early and late apoptotic events | nih.gov |
| PT-gliadin | 24, 48 | Significant increase in micronuclei formation | nih.gov |
| 1157.5 Da Peptide | 48 | Complete inhibition of PT gliadin-induced apoptosis in adherent cells | nih.gov |
Activation of Key Intracellular Signaling Pathways
The Nuclear Factor Kappa B (NF-κB) pathway, a critical regulator of inflammatory responses, is a key target of gliadin peptides in intestinal epithelial cells. In vitro studies have shown that gliadin peptides can activate the NF-κB pathway, leading to the overregulation of proinflammatory cytokines. nih.gov For instance, the gliadin peptide p31-43 has been shown to induce an increase in the phosphorylation of NF-κB in intestinal epithelial cells. researchgate.net
Inhibition of the NF-κB pathway has been demonstrated to abrogate the expression of pro-inflammatory cytokines such as IFNγ, IL-15, and IL-17A in Caco-2 cells exposed to PT-gliadin. nih.gov Furthermore, inhibiting IKKβ, a kinase upstream of NF-κB, reduced the expression of tissue transglutaminase (TG2) in cells exposed to PT-gliadin. nih.gov This suggests a link between NF-κB activation and the regulation of key proteins involved in the pathogenesis of celiac disease.
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes ERK1/2 and p38 MAPK, is another crucial pathway affected by gliadin peptides. The gliadin peptide p31-43 has been shown to induce a significant increase in the phosphorylation of ERK1/2 in organotypic hippocampal slices. unifi.it This activation of ERK is associated with increased cell proliferation. mdpi.com
Conversely, the same peptide, p31-43, led to a significant dephosphorylation of p38 MAPK after 60 minutes of incubation in the same in vitro model. unifi.it These findings indicate that different components of the MAPK pathway can be differentially regulated by specific gliadin peptides, leading to a complex cellular response.
The mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and metabolism, is also activated by gliadin peptides. In vitro studies using intestinal epithelial cells have shown that treatment with peptic-tryptic digest of gliadin (PTG) and the peptide p31-43 leads to increased phosphorylation levels of mTOR and its downstream effectors, p70S6K and 4E-BP1. researchgate.net This indicates that intestinal epithelial cells respond to these gliadin peptides by activating the mTOR pathway. researchgate.net The activation of the mTOR pathway is closely linked to inflammation. researchgate.net
Expression of Stress-Related Molecules (e.g., MICA)
Gliadin peptides can induce the expression of stress-related molecules in intestinal epithelial cells, such as the MHC class I chain-related gene A (MICA). In vitro incubation of small intestinal mucosa biopsy samples from celiac disease patients on a gluten-free diet with gliadin for 4 hours resulted in a strong increase in MICA mRNA expression compared to non-celiac controls. nih.gov This upregulation of MICA suggests a role for this stress-induced activator of the immune response in the early stages of the autoimmune process, potentially preceding the onset of inflammation. nih.gov MICA is a ligand for the activating receptor NKG2D, which is present on natural killer (NK) cells and certain T cells, linking the innate and adaptive immune systems. nih.gov
Impact on Intestinal Barrier Function
Gliadin peptides have a significant impact on intestinal barrier function, primarily by increasing intestinal permeability. In vitro and ex vivo studies have shown that gliadin induces the release of zonulin, a protein that modulates the permeability of tight junctions between intestinal epithelial cells. nih.govresearchgate.net This leads to the disassembly of these junctions and a subsequent increase in intestinal permeability. mdpi.com
Incubation of rat intestinal epithelial (IEC-6) cells with gliadin resulted in a reversible, protein kinase C (PKC)-mediated actin polymerization that coincided with zonulin release. nih.gov Furthermore, a significant reduction in transepithelial electrical resistance (TEER), a measure of barrier integrity, was observed after the addition of gliadin to rabbit intestinal mucosa mounted in Ussing chambers. nih.govresearchgate.net This effect was abolished by a zonulin inhibitor, confirming the central role of the zonulin pathway in gliadin-induced hyperpermeability. nih.govresearchgate.net
Ex vivo studies on human duodenal biopsies have confirmed that exposure to gliadin leads to an increase in intestinal permeability in individuals with active celiac disease, celiac disease in remission, non-celiac gluten sensitivity, and even in non-celiac controls. mdpi.com
Interactive Data Table: Effect of Gliadin on Intestinal Barrier Function In Vitro
| In Vitro System | Gliadin Treatment | Observed Effect | Key Mediator | Reference |
| Rat Intestinal Epithelial (IEC-6) Cells | Gliadin | Reversible actin polymerization | Protein Kinase C (PKC), Zonulin | nih.gov |
| Rabbit Intestinal Mucosa (Ussing Chamber) | Gliadin | Significant reduction in transepithelial electrical resistance | Zonulin | nih.govresearchgate.net |
| Human Duodenal Biopsies | Gliadin | Increased intestinal permeability | Zonulin | mdpi.com |
Tight Junction Disassembly and Alterations
Gliadin peptides directly induce the disassembly and alteration of tight junctions, the protein complexes that regulate the paracellular space between intestinal epithelial cells. In vitro studies using human Caco-2 intestinal epithelial cells have demonstrated that gliadin peptides can cause a rapid decrease in transepithelial resistance (TEER), a measure of barrier integrity, and an increase in the permeability to small molecules. nih.gov This is accompanied by a reorganization of actin filaments and altered expression of key tight junction proteins, including occludin, claudin-3, claudin-4, and zonula occludens-1 (ZO-1). nih.gov
Further studies on three-dimensional cell culture models (Lovo multicellular spheroids) have confirmed that peptic-tryptic digested (PT) gliadin directly damages tight junction proteins. nih.gov This is evidenced by an enlargement of the paracellular spaces and alterations in the distribution and intensity of actin, ZO-1, and occludin. nih.gov Specifically, the continuous cellular contour of occludin is significantly shorter in PT-gliadin treated spheroids compared to untreated controls, indicating a direct disruptive effect on this crucial tight junction component. nih.gov The redistribution of ZO-1 has also been observed in the duodenum of mice after gavage with PT-gliadin. researchgate.net
| In Vitro System | Gliadin Peptide/Fraction | Observed Effects on Tight Junctions | Reference |
|---|---|---|---|
| Caco-2 cells | Gliadin-derived peptides | Decreased transepithelial resistance (TEER), increased permeability, reorganization of actin filaments, altered expression of occludin, claudin-3, claudin-4, and ZO-1. | nih.gov |
| Lovo multicellular spheroids | PT-gliadin | Enlargement of paracellular spaces, altered actin, ZO-1, and occludin distribution, and reduced length of uninterrupted occludin contour. | nih.gov |
| Ex-vivo human duodenal biopsies | PT-gliadin | Zonulin-dependent drop in TEER and decreased occludin expression. | umaryland.edu |
Mechanisms of Zonulin Release
A key mechanism by which gliadin peptides induce tight junction disassembly is through the release of zonulin, a protein that reversibly modulates intestinal permeability. umaryland.edunih.gov In vitro and ex vivo experiments have consistently shown that exposure of intestinal epithelial cells to gliadin triggers the release of zonulin into the intestinal lumen. umaryland.edudirect-ms.orgnih.gov This release is a rapid event, with zonulin levels peaking in the cell medium around 30 minutes after gliadin incubation in studies with IEC-6 cells. direct-ms.org
The release of zonulin is initiated by the binding of specific gliadin peptides to the chemokine receptor CXCR3, which is expressed on the apical surface of enterocytes. nih.govnih.gov This interaction is dependent on the adaptor molecule MyD88, a key component of Toll-like receptor signaling pathways. nih.govnih.gov Importantly, the inhibition of zonulin with a synthetic peptide inhibitor (FZI/0) can prevent the gliadin-induced increase in intestinal permeability, but it does not block the release of zonulin itself, indicating that the inhibitor acts downstream by blocking the zonulin receptor. direct-ms.org
Modulation of Paracellular Permeability
The disassembly of tight junctions and the release of zonulin culminate in an increase in paracellular permeability, allowing molecules to pass more freely between intestinal epithelial cells. nih.govnih.govnih.gov This effect has been demonstrated in various in vitro models. For instance, adding α-gliadin to rabbit intestinal mucosa mounted in Ussing chambers leads to a significant reduction in tissue resistance, indicative of increased permeability. direct-ms.org This effect is reversible upon removal of the gliadin peptide. direct-ms.org
Studies comparing different gliadin peptides have shown that not all have the same effect on permeability. For example, the toxic peptide 31-55 was found to increase permeability, while the non-toxic peptide 22-39 did not have the same effect. direct-ms.org Research on duodenal biopsy specimens has revealed that the permeability to larger gliadin peptides, such as the 33-mer, is significantly increased in active celiac disease and does not correlate with the permeability of smaller markers like mannitol (B672), suggesting a more complex mechanism than simple paracellular diffusion. nih.govresearchgate.net While paracellular transport is a recognized pathway, some studies also point to a significant role for transcellular transport of gliadin peptides. nih.govresearchgate.net
| In Vitro Model | Gliadin Peptide/Fraction | Key Findings | Reference |
|---|---|---|---|
| Rabbit intestinal mucosa (Ussing chamber) | α-gliadin, peptide 31-55, peptide 22-39 | α-gliadin and peptide 31-55 reduced tissue resistance (increased permeability); peptide 22-39 had no effect. | direct-ms.org |
| Human duodenal biopsy specimens (Ussing chamber) | 33-mer (p56-88), p31-49 | Increased permeability to intact peptides, suggesting mechanisms beyond simple paracellular diffusion. | nih.govresearchgate.net |
| Ex-vivo human duodenal biopsies | PT-gliadin | Increased intestinal permeability in all study groups (active celiac disease, celiac disease in remission, gluten sensitivity, and controls). | mdpi.com |
Exploration of Putative Receptor Interactions (e.g., Epidermal Growth Factor Receptor (EGFR), Chemokine Receptor CXCR3)
Gliadin peptides exert their effects by interacting with specific receptors on intestinal epithelial cells. Two of the most studied are the Epidermal Growth Factor Receptor (EGFR) and the chemokine receptor CXCR3.
Epidermal Growth Factor Receptor (EGFR): Gliadin peptides, particularly the p31-43 fragment, can mimic the effects of Epidermal Growth Factor (EGF), including the induction of actin cytoskeleton rearrangement and cell proliferation. nih.govmdpi.com However, gliadin peptides are not direct ligands for the EGFR. nih.gov Instead, they appear to amplify EGFR signaling by delaying the receptor's endocytosis and subsequent inactivation. nih.gov This prolonged activation of the EGFR pathway contributes to the proliferative and inflammatory responses seen in the intestinal mucosa. nih.govmdpi.com The interaction with EGFR is also linked to the release of zonulin through a transactivation mechanism involving PAR2. researchgate.net
Chemokine Receptor CXCR3: CXCR3 has been identified as a key receptor for certain gliadin peptides, including the 111-130 and 151-170 fragments. nih.govnih.govcnr.it The binding of gliadin to CXCR3 is a critical upstream event that triggers the MyD88-dependent release of zonulin, leading to increased intestinal permeability. nih.govnih.gov This interaction also plays a role in the immune response to gliadin. For instance, gliadin-induced production of the pro-inflammatory chemokine interleukin-8 (IL-8) is mediated by CXCR3 in individuals with celiac disease. nih.gov The expression of CXCR3 is upregulated in the intestinal epithelium of celiac disease patients, which may enhance their sensitivity to gliadin. nih.gov
Dysregulation of Autophagic Processes
Recent in vitro research has highlighted the ability of gliadin peptides to interfere with autophagy, the cellular process responsible for the degradation and recycling of cellular components. In Caco-2 cells, peptic-trypsin digested gliadin has been shown to self-assemble and dysregulate autophagy. nih.gov Specifically, gliadin peptides like p31-43 can reduce the levels of LC3, a key marker of autophagosome formation, and increase the levels of p62, a protein that accumulates when autophagy is inhibited. nih.gov This disruption of autophagy is linked to the activation of the mTOR pathway, a central regulator of cell growth and proliferation that negatively regulates autophagy. nih.gov The impairment of autophagy by gliadin peptides may contribute to cellular stress and inflammation.
Immunological Effects on Non-T-Cell Lineages in In Vitro Models
Activation of Innate Immune Pathways
Beyond their effects on intestinal barrier function, gliadin peptides are potent activators of the innate immune system, a response that does not involve T-cells. The gliadin peptide p31-43 is a well-established trigger of innate immunity. nih.govnih.govplos.org In vitro studies have shown that this peptide can induce the production of pro-inflammatory cytokines, such as interleukin-15 (IL-15), in intestinal biopsies from both celiac and non-celiac individuals. nih.gov IL-15 is a key mediator of the innate immune response to gliadin. nih.gov
The activation of innate immunity by gliadin peptides involves several signaling pathways. The p31-43 peptide has been shown to activate the NLRP3 inflammasome, leading to caspase-1 activation and mucosal damage. nih.govfrontiersin.org This response is dependent on the MyD88 adaptor protein and type I interferons. nih.gov Furthermore, gliadin can stimulate the production of other inflammatory mediators, including interleukin-8 (IL-8), which is a potent neutrophil chemoattractant. nih.gov This innate immune activation by gliadin peptides can create a pro-inflammatory environment in the gut mucosa, contributing to the subsequent development of the adaptive immune response in genetically susceptible individuals. mdpi.comresearchgate.netsemanticscholar.org
| In Vitro System | Gliadin Peptide/Fraction | Observed Innate Immune Effects | Reference |
|---|---|---|---|
| Intestinal biopsies | p31-43 | Induction of Interleukin-15 (IL-15) expression. | nih.gov |
| Peripheral blood mononuclear cells | PT-gliadin | CXCR3-dependent production of Interleukin-8 (IL-8) in celiac disease patients. | nih.gov |
| Small intestinal mucosa (mice) | p31-43 | MyD88 and type I IFN-dependent inflammatory changes. | nih.gov |
| Macrophages | 33-mer gliadin peptide | Activation of innate immune response via Toll-like receptors (TLRs). | nih.gov |
Inflammasome Activation
NLRP3 Inflammasome Stimulation
Research has demonstrated that gliadin peptides can act as a trigger for the NLRP3 (NOD-like receptor pyrin domain containing 3) inflammasome. nih.govnih.gov This activation is a critical step in the initiation of an inflammatory cascade. In vitro studies have shown that the p31-43 gliadin peptide has an intrinsic ability to form oligomeric structures and aggregates. nih.govnih.gov These structures are recognized as danger signals by the cell, leading to the activation of the NLRP3 inflammasome. nih.gov This activation involves the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which then leads to the activation of caspase-1. nih.govnih.gov The formation of these inflammasome complexes has been observed in macrophage-like cell lines, such as THP-1 cells, upon stimulation with the p31-43 peptide. nih.gov
| Cell Line/System | Gliadin Peptide | Observed Effect on NLRP3 Inflammasome | Reference |
| THP-1 (macrophage-like cells) | p31-43 | Activation of the inflammasome | nih.gov |
| In vitro aggregation assay | p31-43 | Formation of structured oligomers and aggregates | nih.govnih.gov |
Caspase-1 Dependent Activation
The stimulation of the NLRP3 inflammasome by this compound leads to the subsequent activation of caspase-1. nih.govnih.gov This activation is a downstream consequence of the inflammasome assembly. Upon activation, caspase-1 is responsible for the cleavage of pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), into their mature, active forms. nih.gov In vitro experiments have confirmed that the presence of p31-43 gliadin peptide leads to increased levels of active caspase-1. nih.gov Furthermore, the use of a caspase-1 inhibitor, Ac-YVAD-cmk, has been shown to prevent the pathological changes induced by the p31-43 peptide in in vivo models, highlighting the critical role of caspase-1 in mediating the inflammatory effects of the peptide. nih.govnih.gov
| In Vitro System | Treatment | Key Finding | Reference |
| Small intestinal tissue culture | p31-43 peptide | Increased levels of active caspase-1 and mature IL-1β | nih.gov |
| In vivo mouse model | p31-43 peptide + Ac-YVAD-cmk (caspase-1 inhibitor) | Inhibition of intestinal damage | nih.govnih.gov |
Effects on Antigen-Presenting Cells
Dendritic Cell Activation and Maturation Marker Expression (e.g., CD83)
Gliadin peptides have been shown to induce the maturation of dendritic cells (DCs), which are potent antigen-presenting cells. nih.gov In vitro stimulation of human monocyte-derived DCs with a peptic digest of gliadin resulted in the enhanced expression of several maturation markers, including CD83. nih.gov In addition to CD83, the expression of other markers such as CD80, CD86, and HLA-DR molecules was also upregulated. nih.gov This phenotypic maturation is accompanied by functional changes, including an increased capacity to stimulate the proliferation of allogeneic T cells and a reduced ability to take up antigens from their surroundings. nih.gov
| Cell Type | Treatment | Upregulated Maturation Markers | Reference |
| Human monocyte-derived dendritic cells | Peptic digest of gliadin | CD83, CD80, CD86, HLA-DR | nih.gov |
Macrophage Inflammatory Gene Expression
| Cell Type | Treatment | Upregulated Inflammatory Genes | Reference |
| Human primary macrophages | Pepsin-trypsin digested gliadin | TNF-α, IL-8 | nih.gov |
Mast Cell Degranulation and Inflammatory Mediator Release
Gliadin peptides have been implicated in the activation of mast cells, leading to their degranulation and the release of pre-stored inflammatory mediators. researchgate.net Upon activation, mast cells release a variety of substances, including histamine (B1213489) and proteases, from their cytoplasmic granules. nih.govbiorxiv.org In vitro studies using human basophil KU812 cells, a model for mast cells, have shown that a specific ω-5 gliadin-derived peptide can induce degranulation. researchgate.net This process is characterized by the release of β-hexosaminidase and histamine, as well as the secretion of pro-inflammatory cytokines like IL-6 and TNF-α. researchgate.net
| Cell Line | Treatment | Released Inflammatory Mediators | Reference |
| Human basophil KU812 cells | ω-5 gliadin-derived peptide | β-hexosaminidase, Histamine, IL-6, TNF-α | researchgate.net |
Lack of Direct Adaptive T-Cell Receptor Binding
The adaptive immune response in celiac disease is primarily mediated by CD4+ T-cells that recognize specific gluten peptides presented by human leukocyte antigen (HLA) class II molecules, particularly HLA-DQ2 and HLA-DQ8. nih.gov This recognition by the T-cell receptor (TCR) initiates a pro-inflammatory cascade, leading to the characteristic mucosal damage seen in the disease. However, a crucial aspect of the molecular action of the gliadin peptide p31-43 (also referred to as this compound) is its inability to directly engage this adaptive immune pathway. unina.it In vitro studies have consistently demonstrated that p31-43 does not bind to HLA-DQ2 or HLA-DQ8 and, consequently, is not presented to or recognized by the vast majority of gluten-reactive T-cells in the celiac intestine. unina.itnih.gov
This lack of direct T-cell receptor binding distinguishes p31-43 from immunodominant peptides like the 33-mer of α-gliadin, which are potent activators of the adaptive immune system. unina.it While immunogenic peptides undergo deamidation by tissue transglutaminase (tTG) to enhance their binding to HLA molecules and subsequent T-cell activation, p31-43 triggers a distinct, T-cell-independent cascade of events. mdpi.com Its pathogenic effects are instead attributed to the stimulation of the innate immune system.
Research using in vitro models has elucidated that the proinflammatory effects of p31-43 are not diminished by the absence of adaptive immune cells. For instance, studies on intestinal epithelial cell lines, such as Caco-2, and on human duodenal tissue cultures have shown that p31-43 can induce cellular stress, increase the production of inflammatory mediators, and alter cell signaling pathways without the involvement of T-cell recognition. nih.gov These effects are mediated through pathways involving players like interleukin-15 (IL-15) and Toll-like receptors, underscoring its role as a primary activator of innate immunity rather than a direct target for adaptive T-cell receptors. mdpi.comnih.gov
The table below summarizes the differential responses elicited by the innate immunity-triggering peptide p31-43 compared to immunogenic gluten peptides in in vitro T-cell assays.
| Assay Type | Peptide | Cell Type | Observed In Vitro Effect | Conclusion |
| T-Cell Proliferation Assay | p31-43 | Intestinal T-cell lines from celiac patients | No significant proliferation observed. | Does not stimulate adaptive T-cell expansion. |
| Cytokine Release Assay (IFN-γ) | p31-43 | Intestinal T-cell lines from celiac patients | No significant IFN-γ release detected. | Does not trigger a Th1 adaptive immune response. |
| HLA-DQ2/DQ8 Binding Assay | p31-43 | Purified HLA-DQ2/DQ8 molecules | No significant binding affinity. nih.gov | Cannot be presented by celiac-associated HLA molecules to T-cells. |
| Immunogenic Gluten Peptides (e.g., 33-mer) | T-Cell Proliferation Assay | Intestinal T-cell lines from celiac patients | Strong proliferation observed. | Potent stimulator of adaptive T-cell expansion. |
Further research has confirmed the specificity of p31-43's effects on the innate immune system. For example, in vitro experiments have shown that p31-43 induces the expression of various cytokines and chemokines from cells of the innate immune system and epithelial cells, as detailed in the table below.
| Cell Type | Treatment | Induced Cytokines/Chemokines | Pathway Implication |
| Mast Cell Line (LAD2) | p31-43 (100 μg/mL) | IL-6, TNF-α, IL-17, CXCL8, CCL2 unina.it | Activation of innate immune cells. |
| Intestinal Epithelial Cells (Caco-2) | p31-43 | IL-15 nih.gov | Stimulation of epithelial stress and innate immune responses. |
In Vivo Investigations of Gliadin Peptide Ct 1 in Animal Models
Establishment and Utilization of Rodent Models of Gliadin Sensitivity
The establishment and utilization of rodent models to study gliadin sensitivity and gluten-induced enteropathy involve exposing genetically susceptible or manipulated animals to gliadin or gluten. These models aim to replicate aspects of human gluten-related disorders, although fully recapitulating the complex pathology of conditions like celiac disease in immunocompetent animals has been challenging. immunopaedia.org.zanih.govresearchgate.net
Mouse Models (e.g., DQ8-Dd-villin-IL-15 transgenic, NOD-DQ8)
Various mouse models have been developed to investigate gliadin sensitivity. Transgenic mouse models expressing human leukocyte antigen (HLA) DQ2 or DQ8, which are associated with genetic susceptibility to celiac disease, are commonly used. immunopaedia.org.zanih.gov For instance, the DQ8-Dd-villin-IL-15 transgenic mouse model was engineered to express HLA-DQ8 and overexpress IL-15 in both the lamina propria and intestinal epithelial cells. immunopaedia.org.zanih.govsci-hub.se This model has been shown to develop immunopathologies associated with celiac disease, including villous atrophy, after exposure to a gluten-rich diet. immunopaedia.org.zasci-hub.se The NOD-DQ8 mouse model, another HLA-DQ8 transgenic line, has also been utilized and reportedly exhibits more significant small intestinal damage when challenged with gluten compared to other models. plos.org Other mouse models include BALB/c mice sensitized with gliadin and Rag1-/- mice adoptively transferred with T cells from gliadin-sensitized mice, which have demonstrated aspects of gliadin-dependent intestinal damage. mdpi.com While these models are used to study gliadin sensitivity, specific detailed studies focusing solely on the role of Gliadin peptide CT-1 in establishing sensitivity in these particular mouse lines were not found in the search results.
Rat Models of Gluten/Gliadin-Induced Enteropathy
Rat models have also been employed to study gluten or gliadin-induced enteropathy. Studies in Wistar rats, including neonatal rats sensitized with interferon-gamma (IFN-γ) and subsequently exposed to gliadin, have been used to investigate mucosal lesions characterized by changes in villous height, crypt hyperplasia, and cellular infiltration. plos.orgsemanticscholar.orgresearchgate.netresearchgate.netfortunejournals.com A gliadin-induced intestinal enteropathy rat model has been developed and validated to mimic pathological and inflammatory characteristics observed in non-celiac gluten sensitivity, involving intragastric administration of gliadin to young rats. researchgate.netfortunejournals.comfortunepublish.com These models provide insights into the effects of gliadin on intestinal permeability, inflammatory cytokine expression, and histological changes. researchgate.netfortunejournals.comfortunepublish.com However, specific detailed findings regarding the role of this compound in establishing enteropathy in these rat models were not available in the provided search results.
Pathological and Histological Manifestations in Animal Models
Studies using animal models exposed to gliadin or gluten have consistently reported pathological and histological changes in the small intestine that mirror some features of human gluten-related enteropathies.
Induction of Intestinal Enteropathy
Exposure to gliadin or gluten in susceptible animal models leads to the induction of intestinal enteropathy, characterized by inflammation and damage to the intestinal lining. mdpi.complos.orgsemanticscholar.orgresearchgate.netresearchgate.netfortunejournals.comfortunepublish.com This enteropathy can manifest with increased intestinal permeability and inflammatory cell infiltration in the lamina propria. plos.orgmdpi.comresearchgate.netresearchgate.netfortunepublish.comaai.org Specific gliadin peptides, such as p31-43, have been shown to induce proinflammatory effects and mucosal damage in mouse models. unina.itfrontiersin.org While intestinal enteropathy is a documented outcome of gliadin exposure in these models, specific data detailing the induction of enteropathy solely by this compound was not found in the search results.
Villous Atrophy and Crypt Hyperplasia Development
Key histological hallmarks of gliadin-induced enteropathy in responsive animal models include villous atrophy (shortening of villi) and crypt hyperplasia (deepening of crypts). immunopaedia.org.zanih.govsci-hub.seplos.orgmdpi.complos.orgsemanticscholar.orgresearchgate.netfortunejournals.comfortunepublish.comaai.org These changes reflect increased epithelial cell proliferation in the crypts and impaired differentiation and maturation of enterocytes along the villi. mdpi.com The DQ8-Dd-villin-IL-15 transgenic mouse model, for instance, develops villous atrophy in a gluten-dependent manner. immunopaedia.org.zanih.govsci-hub.se Gliadin administration in rat models has also been shown to result in mild villous atrophy and crypt hyperplasia. researchgate.netfortunepublish.com While these structural changes are characteristic of gliadin-induced damage in animal models, specific research findings demonstrating the induction of villous atrophy and crypt hyperplasia solely by this compound were not available in the provided sources.
Intraepithelial Lymphocyte (IEL) Infiltration and Subpopulation Characterization (e.g., CD8+ T cells)
An increased infiltration of intraepithelial lymphocytes (IELs) into the intestinal epithelium is another prominent feature observed in animal models of gliadin sensitivity. nih.govplos.orgmdpi.complos.orgsemanticscholar.orgresearchgate.netfortunejournals.comfortunepublish.comaai.org This infiltration often includes an increase in CD8+ T cells, which are considered key mediators of intestinal tissue destruction in gluten-related disorders. immunopaedia.org.zanih.govsci-hub.sesemanticscholar.org Studies in various mouse and rat models have reported increased numbers of CD3+ IELs and CD8+ T cells following gliadin or gluten exposure. plos.orgmdpi.complos.orgsemanticscholar.orgresearchgate.netresearchgate.netfortunejournals.comfortunepublish.com The DQ8-Dd-villin-IL-15 transgenic mouse model has shown an expansion of IELs with a cytolytic phenotype, and depletion of CD8+ IELs in this model was associated with conserved intestinal morphology. nih.govsci-hub.se While the infiltration and characterization of IEL subpopulations, particularly CD8+ T cells, are well-documented responses to gliadin in these animal models, specific data demonstrating these effects solely attributable to this compound were not found in the search results.
Immunological Responses Observed in Animal Models
Studies in animal models have demonstrated that this compound can elicit a range of innate and adaptive immune responses, contributing to the inflammatory milieu observed in gluten-related enteropathies.
Induction of Type I Interferons (IFN-α/β) and their Role
This compound has been shown to induce the production of type I interferons (IFN-I), specifically IFN-α and IFN-β, in animal models. IFN-I are cytokines typically associated with antiviral responses, but they also play roles in inflammation and immunoregulation. nih.govhycultbiotech.comnih.govwikipedia.org Research indicates that the administration of p31-43 to mice leads to increased production of type I interferon, which is associated with the observed small intestine pathology. frontiersin.orgresearchgate.net The induction of IFN-I by p31-43 appears to be MyD88-dependent. frontiersin.org
Significance of Interferon Receptor Signaling in Gliadin-Induced Pathology
Interferon receptor signaling plays a crucial role in mediating the effects of gliadin-induced IFN-I production. Type I IFNs signal through the IFN-α receptor (IFNAR), which consists of IFNAR1 and IFNAR2 chains. wikipedia.org Studies suggest that the pathological effects of p31-43 in the small intestine are dependent on type I IFNs, implying the involvement of IFNAR signaling. frontiersin.org This signaling pathway contributes to the inflammatory cascade triggered by the peptide.
Inflammasome Activation and its Causative Role in Intestinal Inflammation
This compound (p31-43) has been identified as a trigger for inflammasome activation, particularly the NLRP3 inflammasome, in animal models. frontiersin.orgresearchgate.netnih.govnih.gov The NLRP3 inflammasome is a multiprotein complex that, upon activation, leads to the processing and release of pro-inflammatory cytokines like mature IL-1β and induces a form of programmed cell death called pyroptosis. nih.gov Studies in mice have shown that oral administration of p31-43 induces caspase-1 activation and the production of mature IL-1β in the small intestinal mucosa, indicating inflammasome activation. nih.gov Furthermore, the intestinal inflammation and pathology induced by p31-43 in vivo were absent in mice deficient in NLRP3 or caspase-1, highlighting the causative role of this pathway in the observed intestinal damage. frontiersin.orgnih.gov
Systemic and Localized Inflammatory Cytokine Profiles
Exposure to gliadin peptides, including CT-1, in animal models results in altered systemic and localized inflammatory cytokine profiles. In rats treated with gliadin, there was a significant increase in the plasma levels of pro-inflammatory cytokines, including IFN-γ, TNF-α, and IL-6. fortunepublish.com Localized inflammatory responses in the intestinal mucosa also involve the production of various cytokines. Studies have shown that p31-43 can induce the expression of inflammatory mediators in the small intestine. frontiersin.org For instance, in one study, administration of p31-43 to mice was associated with increased mucosal levels of mature IL-1β. nih.gov Additionally, research using a gliadin-induced enteropathy rat model found increased gene expression of IL-6, TNF-α, and IFN-γ in the intestinal tissue. fortunepublish.com
Here is a summary of observed cytokine changes in a gliadin-fed rat model:
| Cytokine | Location | Observed Change | Significance |
| IFN-γ | Plasma | Increased | Pro-inflammatory |
| TNF-α | Plasma | Increased | Pro-inflammatory |
| IL-6 | Plasma | Increased | Pro-inflammatory |
| IL-1β | Mucosa | Increased | Pro-inflammatory, linked to inflammasome |
| IFN-γ | Intestinal Tissue | Increased Gene Expression | Pro-inflammatory |
| TNF-α | Intestinal Tissue | Increased Gene Expression | Pro-inflammatory |
| IL-6 | Intestinal Tissue | Increased Gene Expression | Pro-inflammatory |
(Note: For interactive data tables, a front-end implementation would be required to enable features like sorting, filtering, and searching based on the data presented in the markdown table.)
Sequence-Specific Biological Effects of this compound in Animal Models
The biological effects of this compound (p31-43) in animal models have been shown to be sequence-specific. Studies comparing the effects of native p31-43 with peptides having scrambled or inverted sequences have demonstrated that the induction of small intestine pathology, including changes in villus-to-crypt ratio and intraepithelial lymphocyte numbers, is dependent on the specific amino acid sequence of p31-43. frontiersin.orgresearchgate.net This sequence specificity extends to the activation of the NLRP3 inflammasome and the subsequent inflammatory responses. frontiersin.orgnih.gov The intrinsic propensity of p31-43 to form structured oligomers, which is dependent on its sequence, appears to be crucial for its ability to trigger the NLRP3 inflammasome and induce intestinal inflammation. researchgate.netnih.govnih.gov
Assessment of Mucosal Barrier Function in Animal Models
This compound has a significant impact on intestinal mucosal barrier function in animal models. Increased intestinal permeability is a hallmark of gluten-related disorders, and studies have shown that gliadin, and specifically peptides like p31-43, can directly contribute to this dysfunction. frontiersin.orgtandfonline.comaai.orgnih.gov
Animal models have utilized methods such as measuring transepithelial electrical resistance (TEER) in ex vivo intestinal segments or assessing the paracellular flux of tracer molecules like ⁵¹Cr-EDTA to evaluate intestinal permeability. researchgate.netaai.orgnih.govplos.org Exposure of intestinal mucosa from mice to p31-43 has been shown to reduce TEER, indicating increased permeability. aai.org This effect is associated with the release of zonulin, an endogenous mediator that regulates intestinal tight junctions. frontiersin.orgtandfonline.comaai.org Gliadin-induced zonulin release and the subsequent increase in intestinal permeability have been found to be dependent on MyD88 signaling in murine models. tandfonline.comaai.org
In chronic animal models of gliadin sensitivity, increased paracellular permeability has been observed. plos.org Treatment with interventions aimed at mitigating gliadin's effects has been shown to reduce this increased permeability, bringing it closer to levels observed in non-sensitized control mice. plos.org These findings underscore the role of this compound in compromising the integrity of the intestinal barrier, potentially facilitating the translocation of other luminal antigens and contributing to the inflammatory process. frontiersin.orgtandfonline.comaai.org
Here is a summary of findings related to mucosal barrier function in animal models:
| Model System | Assessment Method | Gliadin Peptide Effect | Key Mechanism Involved |
| Murine intestinal mucosa (ex vivo) | TEER measurement | Reduced TEER (increased permeability) | Zonulin release |
| Murine intestinal mucosa (ex vivo) | Zonulin release measurement | Increased zonulin release | MyD88-dependent |
| Chronic mouse model of gliadin sensitivity | ⁵¹Cr-EDTA flux | Higher paracellular permeability | Not specified in snippet |
| NOD-DQ8 mouse model (gliadin sensitized) | Tissue conductance (Ussing chamber) | Impaired intestinal barrier function | Gliadin-dependent |
(Note: For interactive data tables, a front-end implementation would be required to enable features like sorting, filtering, and searching based on the data presented in the markdown table.)
Methodological Approaches in Gliadin Peptide Ct 1 Research
Peptide Synthesis and Chemical Modification for Research Applications
The ability to artificially create and chemically alter gliadin peptides is fundamental to studying their biological effects. Synthesis allows for the production of large quantities of pure peptides, while modification enables the investigation of structure-function relationships.
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing synthetic peptides like Gliadin peptide CT-1 for research purposes. nih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govacs.org The process begins with the attachment of the C-terminal amino acid to the resin. Subsequently, a cycle of deprotection of the N-α-amino group, followed by the coupling of the next protected amino acid, is repeated until the desired peptide sequence is assembled. nih.gov
A common strategy employed is the Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. researchgate.net The use of automated and manual peptide synthesizers allows for the efficient production of highly purified peptides, often exceeding 99% purity. acs.org For lengthy and complex peptides, fragment condensation, where smaller, pre-synthesized peptide segments are joined, can be utilized. nih.gov This approach has been successfully used to synthesize immunogenic gliadin peptides, including the well-known 33-mer α-gliadin peptide, which serves as a representative model for highly immunogenic peptides like the conceptual CT-1. researchgate.net
Table 1: Key Steps in Solid-Phase Peptide Synthesis (SPPS) of Gliadin Peptides
| Step | Description | Purpose |
| Resin Functionalization | The insoluble resin support is prepared with a linker molecule. | To provide an anchor point for the first amino acid. |
| First Amino Acid Attachment | The C-terminal amino acid of the target peptide is covalently bonded to the resin. | To initiate the peptide synthesis process. |
| N-α-Deprotection | The protecting group (e.g., Fmoc) is removed from the N-terminus of the attached amino acid. | To expose the amino group for the next coupling reaction. |
| Amino Acid Coupling | The next protected amino acid in the sequence is activated and coupled to the deprotected N-terminus. | To elongate the peptide chain. |
| Washing | The resin is washed with various solvents after deprotection and coupling steps. | To remove excess reagents and by-products. |
| Repeat Cycles | The deprotection, coupling, and washing steps are repeated for each subsequent amino acid. | To assemble the full-length peptide sequence. |
| Cleavage and Deprotection | The completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed. | To release the final, unprotected peptide. |
| Purification | The crude peptide is purified, typically using High-Performance Liquid Chromatography (HPLC). | To isolate the target peptide from impurities. |
This table outlines the general workflow for synthesizing gliadin peptides using the SPPS method.
To understand the biological activity and structure-function relationships of this compound, researchers employ various enzymatic and chemical modifications.
Transamidation is a key enzymatic modification used to alter the immunogenicity of gliadin peptides. nih.gov This reaction is catalyzed by transglutaminases, such as microbial transglutaminase (mTG), which can modify glutamine residues within the peptide sequence. nih.govnih.gov The process involves the formation of a covalent bond between the γ-carboxamide group of a glutamine residue and a primary amine. nih.gov
In the context of gliadin peptide research, transamidation can be used to block the deamidation of glutamine to glutamic acid by tissue transglutaminase (tTG), a critical step in enhancing the peptide's binding to HLA-DQ molecules and subsequent T-cell activation in celiac disease. researchgate.netnih.gov Studies have shown that mTG can effectively couple various acyl-acceptor molecules, such as L-lysine, to immunogenic gliadin peptides. researchgate.netnih.gov This modification can abrogate the peptide's ability to stimulate T-cell responses, providing a valuable tool for mechanistic studies and exploring potential therapeutic strategies. researchgate.net The effectiveness of this immunogenicity reduction can depend on the specific acyl-acceptor used. researchgate.netnih.gov
Hydroxylation, the addition of a hydroxyl (-OH) group to an amino acid residue, is another important chemical modification. Proline is a common target for hydroxylation, and this modification can significantly impact a peptide's structure and binding affinities. nih.gov The high proline content of gliadin peptides makes them potential substrates for hydroxylation. nih.gov
The hydroxylation of proline residues can influence the stability of peptide conformations and their interactions with other molecules. nih.gov For instance, in collagen, proline hydroxylation is crucial for the stability of the triple helix and for its binding to integrins. nih.gov While less studied in the context of gliadin peptides specifically, the principle of modulating binding affinity through hydroxylation is a relevant research strategy. By synthesizing gliadin peptides with and without hydroxylated prolines, researchers can investigate how this modification affects their binding to receptors or enzymes involved in their pathogenic pathways. nih.govfrontiersin.org Studies on other proline-rich peptides have demonstrated that hydroxylation can alter binding to specific protein domains. nih.gov
To study the mechanisms of how gliadin peptides are processed and presented by the immune system, researchers often utilize encapsulation strategies. Encapsulating peptides within nanoparticles allows for their targeted delivery to specific cells or tissues and protects them from degradation. nih.govnih.gov
Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) have been used to create nanoparticles that encapsulate gliadin. nih.gov These nanoparticles can be designed to be taken up by antigen-presenting cells (APCs), such as macrophages and dendritic cells. nih.gov This approach is invaluable for studying the induction of immune tolerance. For example, nanoparticles carrying gliadin have been shown to suppress inflammatory T-cell responses in mouse models of celiac disease. nih.gov The physical characteristics of the nanoparticles, such as their size and surface charge, can be controlled to optimize their delivery and biological effects. nih.gov Lipid-based nanoparticles are also being explored for the delivery of peptides to study their intracellular trafficking and effects. nih.gov
Table 2: Comparison of Modification and Delivery Strategies for Gliadin Peptide Research
| Strategy | Description | Primary Application in Gliadin Peptide Research | Key Research Findings |
| Transamidation | Enzymatic modification of glutamine residues using transglutaminase. | Modulating the immunogenicity of the peptide. | Can abrogate T-cell stimulatory properties by preventing tTG-mediated deamidation. researchgate.netnih.gov |
| Hydroxylation | Chemical addition of a hydroxyl group, typically to proline residues. | Investigating the role of specific residues in binding affinity and peptide conformation. | Can alter binding to protein domains and influence structural stability. nih.govnih.gov |
| Nanoparticle Encapsulation | Enclosing the peptide within a polymeric or lipid-based nanoparticle. | Targeted delivery to specific cells (e.g., APCs) and protection from degradation for mechanistic studies. | Can be used to induce immune tolerance and study cellular uptake and processing pathways. nih.govnih.gov |
This table summarizes the main applications and findings related to the chemical modification and delivery of gliadin peptides in a research context.
Ensuring the purity and correct identity of synthetic peptides is critical for the validity of research findings. The primary methods for quality control of synthesized gliadin peptides are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). acs.org
Reversed-phase HPLC (RP-HPLC) is used to both purify the crude peptide after synthesis and to assess its final purity. In RP-HPLC, the peptide mixture is passed through a column containing a nonpolar stationary phase. A gradient of an organic solvent (like acetonitrile) is used to elute the peptides based on their hydrophobicity. This allows for the separation of the target peptide from impurities such as truncated or deletion sequences that may have formed during synthesis. acs.org The purity is typically determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram. acs.org
Mass spectrometry is employed to confirm the molecular weight of the synthesized peptide, thereby verifying its identity. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are commonly used. For further confirmation of the peptide's sequence, tandem mass spectrometry (MS/MS) can be performed. In this technique, the peptide is fragmented, and the masses of the resulting fragments are analyzed to verify the amino acid sequence. The combination of HPLC and MS provides a robust assessment of both the purity and identity of the synthetic gliadin peptide. acs.org
Enzymatic Derivatization and Chemical Modification Strategies
Preparation of Biologically Relevant Gliadin Digests
To study the effects of gliadin in a laboratory setting, the protein is first broken down into smaller peptides, mimicking the incomplete digestion that occurs in the human gastrointestinal tract. nih.gov This process is crucial because the resulting proline- and glutamine-rich peptides are resistant to further degradation and are known to trigger the adverse immune responses seen in celiac disease. nih.govresearchgate.net
A common method to generate immunogenic gliadin fragments is through sequential digestion with pepsin and trypsin (PT). nih.gov This two-step protocol simulates the proteolytic environment of the stomach and small intestine. nih.govpnas.org The process typically begins by dissolving gliadin in an acidic solution to mimic stomach conditions, followed by the addition of pepsin. pnas.orgnih.gov After incubation, the pH is raised to an alkaline level, and trypsin is introduced to continue the digestion process. pnas.orgnih.gov This PT digest (PT-gliadin) contains a complex mixture of peptides that are used in various in vitro and in vivo studies to investigate cytotoxicity, immunomodulatory effects, and changes in intestinal permeability. nih.govnih.gov The careful execution of these protocols, ensuring the removal of contaminants like lipopolysaccharides, is fundamental for obtaining reliable experimental results. nih.govresearchgate.net
Below is a table summarizing a representative Pepsin-Trypsin digestion protocol.
Interactive Table: Representative Pepsin-Trypsin (PT) Digestion Protocol for Gliadin
| Step | Enzyme | Key Parameters | Purpose |
|---|---|---|---|
| 1. Acidic Digestion | Pepsin | pH ~2.0 (e.g., using HCl or acetic acid); Incubation at 37°C for several hours. pnas.orgnih.gov | Simulates protein digestion in the stomach. |
| 2. Neutralization | N/A | Adjust pH to ~7.8-8.0 (e.g., using NaOH or Tris). pnas.orgnih.gov | Prepares the mixture for the next enzymatic step. |
| 3. Alkaline Digestion | Trypsin | Incubation at 25°C or 37°C for several hours or overnight. pnas.orgnih.gov | Simulates protein digestion in the small intestine. |
| 4. Inactivation | N/A | Heat treatment (e.g., 100°C for 15 minutes). nih.gov | Stops the enzymatic reactions to stabilize the peptide mixture. |
Chymotrypsin (B1334515) is another key digestive enzyme used in gliadin research, often to generate specific, biologically active peptide fragments. nih.govfrontiersin.org The this compound itself is a product of chymotryptic digestion. nih.gov Specifically, CT-1 and its counterpart, CT-2, were originally isolated after the partial hydrolysis of a larger, 53-amino acid coeliac-active peptide known as B 3142 with alpha-chymotrypsin. nih.gov Peptide B 3142 was first isolated from a pepsin-tryptic digest of gliadin. nih.gov The subsequent chymotryptic cleavage of B 3142 yields CT-1, which corresponds to the first 22 amino acids of the parent peptide, and CT-2, which comprises the remaining 31 amino acids. nih.gov These fragments were then purified using techniques like high-performance liquid chromatography (HPLC) and gel filtration for use in organ culture toxicity assays. nih.gov In other research protocols, chymotrypsin is used in combination with pepsin (PC digest) or as part of a more complex multi-enzyme cocktail to investigate the digestibility and immunogenicity of different gliadin proteins. frontiersin.org
In Vitro Cellular and Tissue Culture Systems
To understand the mechanisms by which gliadin peptides like CT-1 cause intestinal damage, researchers employ various in vitro models that replicate aspects of the human intestinal environment. These systems range from single-layer cell cultures to complex, patient-derived organoids.
Caco-2 Monolayers: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used two-dimensional model. mdpi.com When cultured, these cells spontaneously differentiate into a polarized monolayer of enterocytes with tight junctions and a brush border, mimicking the barrier function of the intestinal epithelium. mdpi.comacs.org Researchers use Caco-2 monolayers to study the permeability of gliadin peptides, demonstrating that fragments can cross the epithelial barrier. acs.orgnih.gov Studies have shown that specific peptides can be transported across the Caco-2 layer, suggesting a transcellular pathway. acs.org These models are also used to assess peptide-induced cytotoxicity, inflammation (e.g., measuring IL-6 production), and the disruption of tight junction proteins like occludin and zonulin. nih.govmdpi.comresearchgate.net
Intestinal Organoids: Representing a significant advancement, intestinal organoids are three-dimensional structures grown from patient-derived stem cells that self-organize to replicate the architecture and cellular diversity of the gut epithelium. nih.gov This "mini-gut" model provides a more physiologically relevant system to study host-microbe-diet interactions. Research using organoid-derived monolayers from celiac disease patients has shown they exhibit increased intestinal permeability and a heightened pro-inflammatory cytokine response when exposed to PT-gliadin compared to controls. nih.gov This platform allows for the investigation of how factors like microbiota-derived products might modulate the epithelial response to gluten, offering a powerful tool for studying disease pathogenesis and potential therapeutic interventions. nih.gov
Intestinal organ culture is an ex vivo technique that involves culturing small intestinal biopsy specimens. nih.gov This method provides a direct way to assess the toxicity of gliadin peptides on human intestinal tissue. nih.gov In this system, biopsies from celiac disease patients are maintained in a culture medium and exposed to specific gliadin fragments, such as CT-1. nih.govnih.gov The primary endpoint for assessing toxicity is often a morphometric analysis of the tissue, particularly the measurement of enterocyte height. nih.gov A significant inhibition of the expected increase in enterocyte height in the cultured tissue is considered evidence of the peptide's toxic effect. nih.gov Studies using this technique have demonstrated that the toxicity of the parent peptide B 3142 is retained in its chymotryptic fragments, CT-1 and CT-2. nih.gov
Advanced imaging techniques are essential for visualizing the structural changes that gliadin peptides induce at the cellular and subcellular levels. Electron microscopy, in particular, has provided critical insights.
Transmission Electron Microscopy (TEM): TEM has been used to reveal that pepsin-digested gliadin peptides can self-assemble into higher-order structures, including oligomers and amyloid-like fibrils. nih.gov This self-assembly property is a key area of investigation into the peptide's structural and colloidal properties.
Other Microscopic Applications: Fluorescence microscopy is used to observe the effects of gliadin peptides on cellular components, such as the redistribution of tight junction proteins ZO-1 and occludin from the cell periphery to the cytosol in Caco-2 cells. mdpi.com Electron microscopy has also been instrumental in examining changes to the microvilli of intestinal cells in patients with celiac disease and in studying the endocytotic pathways and intracellular segregation of different gliadin peptides within enterocytes. researchgate.netresearchgate.net
Table of Compounds Mentioned
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | CT-1 |
| Gliadin peptide CT-2 | CT-2 |
| Gliadin peptide B 3142 | B 3142 |
| Pepsin-Trypsin digest of gliadin | PT-gliadin |
| Pepsin | |
| Trypsin | |
| Chymotrypsin | |
| Zonulin | |
| Occludin | |
| Interleukin-6 | IL-6 |
| Lipopolysaccharide | LPS |
| Hydrochloric Acid | HCl |
| Sodium Hydroxide | NaOH |
Molecular and Cellular Assays
In the investigation of this compound and its broader family of related immunogenic peptides, a suite of molecular and cellular assays is employed to dissect the pathophysiological mechanisms at play. These techniques allow researchers to quantify changes in protein levels, cellular activation states, gene expression, and epithelial barrier integrity upon exposure to gliadin.
Immunoblotting and ELISA for Protein Expression and Secretion
Enzyme-Linked Immunosorbent Assay (ELISA) and immunoblotting (often Western blotting) are fundamental techniques for quantifying protein expression and secretion in response to gliadin peptides.
ELISA is predominantly used to measure the concentration of secreted proteins, such as cytokines, in cell culture supernatants or biological fluids. This assay relies on specific antibodies to capture and detect the target protein. In the context of gliadin peptide research, ELISA is crucial for quantifying the pro-inflammatory cytokine milieu. Studies have shown that challenging intestinal biopsies or immune cells with peptic-tryptic digested gliadin (PT-gliadin) leads to the secretion of various cytokines. For instance, in rat models of gliadin-induced enteropathy, significant increases in pro-inflammatory cytokines like Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ) are detected in blood and tissue samples using ELISA. fortunejournals.comresearchgate.net Similarly, in clinical studies involving gluten challenges, multiplex assays, which are an advanced form of ELISA, have detected elevated serum levels of IL-2, IL-8, and IL-10. nih.gov
Immunoblotting is used to detect specific proteins within a complex mixture, such as a cell lysate. This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to identify the protein of interest. A key application in gliadin research is the analysis of tight junction proteins, which are critical for maintaining intestinal barrier integrity. Following a challenge with PT-gliadin in mouse models, immunoblotting can be used to analyze the expression levels of proteins like Zonula occludens-1 (ZO-1). researchgate.net While the primary effect observed is often a redistribution of these proteins away from the cell junctions, immunoblotting helps confirm their presence and relative abundance within the cell.
Table 1: Application of ELISA in Gliadin Peptide Research This is an interactive data table. Click on the headers to sort.
| Cytokine | Sample Type | Observation | Reference |
|---|---|---|---|
| IL-6 | Blood/Tissue | Increased gene expression and secretion in a gliadin-induced rat model. | fortunejournals.comresearchgate.net |
| TNF-α | Blood/Tissue | Elevated levels following gliadin administration in a rat model. | fortunejournals.comresearchgate.net |
| IFN-γ | Blood/Tissue | Increased expression and secretion in response to gliadin. | fortunejournals.comresearchgate.net |
| IL-2 | Serum | Elevated after gluten challenge in celiac disease patients. | nih.gov |
| IL-8 | Serum | Increased after gluten challenge in celiac disease patients. | nih.gov |
Flow Cytometry for Cell Activation and Phenotyping
Flow cytometry is a powerful technology used to analyze the physical and chemical characteristics of individual cells in a fluid suspension. It is instrumental in identifying specific cell populations, determining their activation status, and quantifying their response to stimuli like gliadin peptides.
In gliadin peptide research, flow cytometry is used to phenotype immune cells from intestinal biopsies or peripheral blood. After challenging intestinal mucosa with gliadin peptides, cells can be isolated and stained with fluorescently-labeled antibodies against various cell surface and intracellular markers. For example, this method has been used to demonstrate a significant increase in activated CD8+ T cells that also express the activation marker CD25 and the apoptosis-inducing molecule CD95L (FasL). Furthermore, analysis of peripheral blood mononuclear cells stimulated with gliadin can reveal the frequency of gliadin-specific CD4+ T cells by detecting the activation marker CD154. These specific T cells can be further phenotyped for gut-homing markers (e.g., integrin α4β7) and cytokine production (e.g., IFNγ, IL-17A, TNFα). pubcompare.ai The technique is also capable of identifying the influx of innate immune cells; studies have shown an increased recruitment of myeloid cells expressing CD11b and Ly6G into the lamina propria after gliadin exposure in mice. researchgate.net
Gene Expression Profiling (e.g., qRT-PCR, Microarray)
Gene expression profiling techniques, such as quantitative real-time PCR (qRT-PCR) and DNA microarrays, are vital for understanding how gliadin peptides alter cellular function at the transcriptional level.
Microarrays allow for the simultaneous analysis of the expression levels of thousands of genes. In one study, a whole-genome DNA microarray was used to screen for genes affected by PT-gliadin and the specific p31-43 peptide in Caco-2 intestinal epithelial cells. nih.gov This approach can identify novel signaling pathways and cellular responses affected by gliadin. More recent transcriptomic analyses of intestinal biopsies from celiac patients following a gluten challenge have identified a significant upregulation of genes involved in interferon signaling pathways. nih.gov
qRT-PCR is used to detect and quantify the expression of specific genes with high sensitivity and accuracy. It is often used to validate findings from microarray studies. For example, qRT-PCR has confirmed that gliadin exposure increases the gene expression of pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-γ in the intestinal tissue of a rat model of gluten sensitivity. fortunejournals.comresearchgate.net It has also been used in specialized arrays to analyze the expression of a panel of genes, such as the 87 long non-coding RNAs (lncRNAs) evaluated in celiac disease biopsies. This research identified that the expression of lncRNAs NEAT1 and TUG1 was altered by gluten exposure, linking the innate immune response to changes in these regulatory RNA molecules. nih.gov
Table 2: Gene Expression Changes in Response to Gliadin Peptides This is an interactive data table. Click on the headers to sort.
| Gene/RNA | Method | Cell/Tissue Type | Finding | Reference |
|---|---|---|---|---|
| Pro-inflammatory Cytokines (IL-6, TNF-α, IFN-γ) | qRT-PCR | Rat Intestinal Tissue | Upregulation of gene expression. | fortunejournals.comresearchgate.net |
| Interferon Signaling Genes | Microarray/Transcriptomics | Human Duodenal Biopsies | Upregulation of genes in IFN-α/β and IFN-γ pathways. | nih.gov |
| NEAT1 (lncRNA) | RT-qPCR Array | Human Duodenal Biopsies | Expression increases after gluten exposure, mediated by IL-15. | nih.gov |
Transepithelial Electrical Resistance (TEER) Measurements for Permeability
Transepithelial Electrical Resistance (TEER) is a non-invasive, real-time method to quantitatively measure the integrity of epithelial cell monolayers in culture or ex vivo tissue explants. It assesses the electrical resistance across the epithelial barrier, which is primarily determined by the tightness of the junctions between cells (paracellular pathway). A decrease in TEER indicates an increase in ion permeability and a compromised barrier function.
This method is a cornerstone of in vitro and ex vivo studies on the effects of gliadin on intestinal barrier function. Research has consistently demonstrated that exposing intestinal biopsy explants from both celiac and non-celiac individuals to PT-gliadin causes a significant drop in TEER, indicating an increase in intestinal permeability. nih.gov This effect is mediated by the release of zonulin, a protein that reversibly modulates tight junctions. nih.gov Studies using murine intestinal segments have further shown that specific CXCR3-binding gliadin peptides are responsible for this TEER decrease, and the effect can be blocked by inhibitors of G-protein signaling. nih.gov
In Vivo Experimental Protocols in Animal Models
Animal models are indispensable for studying the complex interplay between dietary gluten, the immune system, and the intestinal mucosa that leads to tissue damage. These models allow for controlled investigation of disease induction and progression.
Protocols for Induction and Monitoring of Intestinal Tissue Damage
Several protocols have been developed to induce and monitor gluten-sensitive enteropathy in animals, primarily in mice and rats.
Induction Protocols:
Chronic Gliadin Gavage: In one model for non-celiac gluten sensitivity, neonatal Wistar rats are administered gliadin via intra-gastric gavage three times a week for six weeks. This chronic exposure is designed to mimic long-term dietary gluten intake and leads to the development of intestinal pathology. fortunejournals.comresearchgate.net
Immunization and Secondary Challenge: A different approach involves systemically immunizing mice (e.g., BALB/c) with gliadin in an adjuvant. These sensitized mice are then fed a gluten-containing diet, but this alone is often insufficient to cause significant damage. A secondary insult, such as the induction of a graft-versus-host reaction or intestinal anaphylaxis, is required to amplify the immune response and produce significant enteropathy, including increased crypt cell production. nih.gov
Adoptive T-Cell Transfer: To specifically study the T-cell mediated pathology, a robust model involves the transfer of gliadin-primed CD4+ T cells from a donor mouse into a lymphopenic recipient mouse (e.g., a Rag1-/- mouse). When these recipient mice are subsequently fed a diet containing gluten, they develop a T-cell-mediated duodenitis and enteritis, characterized by weight loss and diarrhea. pubcompare.ai
Monitoring Protocols:
Intestinal Permeability Assessment: In vivo intestinal barrier function is commonly monitored using the lactulose (B1674317)/mannitol (B672) test. Animals are given an oral solution of the two sugars, and urine is collected over 24 hours. Lactulose is a large sugar that normally does not cross the intestinal barrier, while the smaller mannitol does. An increased ratio of lactulose to mannitol in the urine indicates increased intestinal permeability. fortunejournals.comresearchgate.net
Serological Markers: Blood samples are collected to measure systemic immune responses. This includes quantifying levels of anti-gliadin antibodies (AGA), specifically IgA and IgM isotypes, which are expected to increase in response to the gliadin challenge. fortunejournals.comresearchgate.net
Morphometric Assessment of Intestinal Architecture (e.g., Villous/Crypt Ratio)
A primary indicator of the damage caused by active gliadin peptides is the significant alteration of the small intestine's mucosal structure. In a healthy intestine, the architecture is characterized by long, finger-like villi and shallow crypts, resulting in a high villous to crypt (V/C) ratio, typically around 4:1. unina.it This structure maximizes the surface area available for nutrient absorption.
In response to pathogenic gliadin peptides, a dramatic remodeling of the intestinal lining occurs. This is a hallmark of celiac disease, characterized by the blunting or complete atrophy of the villi and a corresponding deepening or hyperplasia of the crypts. unina.it This leads to a significantly decreased V/C ratio, which is a key diagnostic feature of the disease. unina.it Morphometric analysis, performed on duodenal biopsy specimens, is the standard method for quantifying these architectural changes. This assessment provides a clear, measurable outcome of the intestinal damage induced by peptides like CT-1.
Evaluation of Epithelial Cell Renewal
The structural changes in the intestine are closely linked to alterations in the lifecycle of intestinal epithelial cells (enterocytes). Gliadin peptides have been shown to disrupt the normal balance of cell proliferation and cell death (apoptosis).
Research indicates that certain toxic gliadin peptides, such as p31-43, can induce apoptosis in gut epithelial cells. nih.gov Simultaneously, these peptides can stimulate the proliferation of enterocytes within the crypts, leading to the characteristic crypt hyperplasia. nih.govmdpi.com This proliferative response is believed to be mediated by signaling molecules like Epidermal Growth Factor (EGF) and Interleukin-15 (IL-15). nih.govmdpi.com Studies use techniques such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assays to detect apoptotic cells and immunohistochemical staining for proliferation markers (like Ki-67) to evaluate the rate of epithelial cell renewal in tissue samples exposed to gliadin peptides.
Analysis of Intraepithelial Lymphocyte Density and Cytotoxic Properties
A defining feature of the intestinal response to gliadin is a marked increase in the number of intraepithelial lymphocytes (IELs), a condition known as intraepithelial lymphocytosis. nih.govnih.gov IELs are a type of T-cell located within the epithelial layer of the intestine. In celiac disease, the density of these cells, which are primarily CD8+ T-cells, increases significantly from the normal baseline. nih.gov
Research has demonstrated that specific gliadin peptides can activate these CD8+ T-cells. nih.gov Upon activation, these IELs acquire cytotoxic properties, meaning they gain the ability to kill other cells, specifically the neighboring enterocytes. This process is a major contributor to the epithelial damage and villous atrophy seen in the disease. nih.gov Methodologies for studying this include:
Immunohistochemistry: To count and determine the phenotype (e.g., CD3+, CD8+) of IELs within duodenal biopsies. nih.govnih.gov
Flow Cytometry: To analyze the activation status (e.g., expression of CD25) and cytotoxic potential (e.g., expression of Fas Ligand) of IELs isolated from tissues. nih.gov
Cytotoxicity Assays: To measure the release of cytotoxic granules like granzyme-B from activated T-cells. nih.gov
Measurement of Inflammatory Cytokines and Gene Expression in Tissues
Exposure of intestinal tissue to gliadin peptides triggers a rapid innate immune response, characterized by the production of pro-inflammatory cytokines. These signaling molecules orchestrate and amplify the inflammatory cascade. Key cytokines implicated in the response include:
Interleukin-15 (IL-15): Considered a master regulator of the innate immune response to gliadin. nih.govmdpi.com Peptides like p31-43 have been shown to upregulate IL-15 expression in enterocytes. nih.govnih.gov
Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1): These chemokines are secreted in response to gliadin and are responsible for recruiting other immune cells to the site of inflammation. nih.govresearchgate.net
Researchers measure these changes using several techniques. Gene expression of cytokines and their receptors, such as the chemokine receptor CXCR3, is quantified using real-time reverse-transcription polymerase chain reaction (RT-PCR) on tissue biopsies. The actual secretion of cytokine proteins into the tissue environment is measured using methods like ELISA (enzyme-linked immunosorbent assay). nih.govresearchgate.net
Table 1: Inflammatory Mediators Affected by Gliadin Peptides
| Mediator | Function | Effect of Gliadin Peptide Exposure | Reference |
|---|---|---|---|
| Interleukin-15 (IL-15) | Activates innate immune response, promotes IEL cytotoxicity and enterocyte proliferation. | Upregulated expression and production. | nih.govmdpi.com |
| Interleukin-8 (IL-8) | Chemoattractant for immune cells (neutrophils). | Increased secretion. | nih.govresearchgate.net |
| CXCR3 | Chemokine receptor that binds gliadin, mediating increased permeability. | Expression is elevated in active celiac disease. | |
| MyD88 | An adaptor protein in signaling pathways that leads to zonulin release. | Physically associates with CXCR3 after gliadin exposure. |
Assessment of Intestinal Permeability Markers
A critical early event in the pathogenesis driven by gliadin peptides is the breakdown of the intestinal barrier. The intestinal epithelium is sealed by complex protein structures called tight junctions, which regulate the passage of substances from the gut lumen into the body. Gliadin peptides can disrupt these junctions, leading to increased intestinal permeability, often referred to as "leaky gut."
This process is mediated by the protein Zonulin , which is released upon gliadin binding to the chemokine receptor CXCR3 on intestinal cells. The release of zonulin triggers the disassembly of tight junctions, allowing gliadin peptides and other luminal contents to cross the barrier and reach the underlying immune cells in the lamina propria.
The standard methods for assessing this change in barrier function include:
Transepithelial Electrical Resistance (TEER): Measured on ex vivo intestinal biopsy explants mounted in Ussing chambers. A decrease in TEER signifies an increase in intestinal permeability. nih.gov
Zonulin Measurement: Quantification of zonulin release from intestinal tissues into the surrounding media.
Marker Flux Assays: Measuring the passage of labeled, normally impermeable molecules (like lucifer yellow) across an epithelial cell layer (e.g., Caco-2 cells).
Studies consistently show that exposure to gliadin significantly increases intestinal permeability in intestinal biopsies from all individuals, though this effect is exaggerated in patients with active celiac disease and non-celiac gluten sensitivity. nih.gov
Table 2: Research Findings on Gliadin Peptide-Induced Intestinal Permeability
| Parameter | Methodology | Key Finding | Reference |
|---|---|---|---|
| Intestinal Permeability | Transepithelial Electrical Resistance (TEER) on ex vivo duodenal biopsies. | Gliadin exposure increases permeability (lowers TEER) in all groups (celiac, gluten sensitive, controls). The increase is most pronounced in active celiac disease. | nih.gov |
| Zonulin Release | Measurement in tissue culture media. | Gliadin binds to the CXCR3 receptor, leading to MyD88-dependent zonulin release. | |
| Peptide Transport | High-Performance Liquid Chromatography (HPLC) analysis of peptides crossing Caco-2 cell monolayers. | Toxic gliadin peptides like p31-49 can be transported intact across the epithelial barrier, especially in active celiac disease models. |
Q & A
Q. What ethical frameworks apply to clinical studies investigating CT-1 as a therapeutic target or biomarker?
- Methodological Answer : Adhere to ICH-GCP guidelines for human trials, including informed consent for genetic screening (HLA-DQ2/8 status). For nutritional studies involving gluten challenges, ensure protocols minimize mucosal damage risks and include rescue plans for adverse events .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
